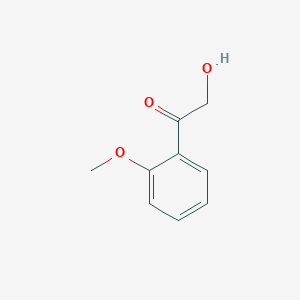

2-Hydroxy-2'-methoxyacetophenone

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Hydroxy-2’-methoxyacetophenone can be synthesized through several methods. One common method involves the condensation of 2-hydroxy-4-methoxyacetophenone with urea and formaldehyde in the presence of a catalyst such as hydrochloric acid or sulfuric acid . Another method involves the reaction of phenol with acetyl chloride in the presence of aluminum chloride as a catalyst .

Industrial Production Methods

Industrial production of 2-Hydroxy-2’-methoxyacetophenone typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is usually purified through recrystallization or distillation techniques .

Analyse Chemischer Reaktionen

Types of Reactions

2-Hydroxy-2’-methoxyacetophenone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve halogenation using reagents like bromine or chlorine under acidic conditions.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Applications

Research indicates that 2-Hydroxy-2'-methoxyacetophenone exhibits significant anti-inflammatory properties. A study demonstrated its efficacy in attenuating inflammatory responses in lipopolysaccharide (LPS)-induced BV-2 and RAW264.7 cells through the NF-κB signaling pathway. Key findings include:

- Cytotoxicity : No cytotoxic effects on tested cell lines.

- Nitric Oxide Inhibition : Significant reduction in nitric oxide levels.

- TNF-α Suppression : Dose-dependent inhibition of TNF-α secretion.

These results suggest potential therapeutic applications for inflammatory disorders .

Synthesis of Metal Complexes

This compound has been utilized to synthesize various metal complexes, enhancing its biological activity. The synthesis involves the formation of complexes with metals such as Cu(II), Ni(II), Co(II), Mn(II), and V(IV). These complexes have been characterized through elemental analysis and biological activity studies against fungi and bacteria:

| Metal Complex | Color | Biological Activity |

|---|---|---|

| Cu(II) | Buff | Antifungal |

| Ni(II) | Green | Antibacterial |

| Co(II) | Brown | Antibacterial |

The biological studies indicated that these complexes exhibit varying degrees of inhibition against pathogens like Aspergillus flavus and Streptococcus species .

Photochemical Applications

The compound has also been investigated for its potential as a photoremovable protecting group in organic synthesis. The photochemical behavior of its derivatives was studied, revealing their effectiveness in releasing protective groups upon irradiation, which is useful in various synthetic pathways involving carboxylates and sulfonates .

Interaction with Biological Systems

Preliminary studies suggest that this compound may interact with specific enzymes, such as CYP1A2, indicating its potential implications for drug metabolism and pharmacokinetics. This aspect opens avenues for further research into its role in pharmacology and toxicology.

Fragrance Industry Applications

In the fragrance industry, this compound is noted for its use in perfume compositions, providing notes similar to artificial oakmoss and enhancing floral fragrances. Its ability to blend well with other aromatic compounds makes it valuable for creating complex scent profiles .

Case Study 1: Anti-inflammatory Mechanism

A study conducted on the anti-inflammatory effects of this compound demonstrated that it significantly inhibited the activation of NF-κB, a key regulator of inflammation. The experiments involved treating LPS-stimulated cells with varying concentrations of the compound, leading to a marked reduction in inflammatory cytokines.

Case Study 2: Metal Complex Synthesis

In another study, researchers synthesized Cu(II) and Ni(II) complexes using this compound as a ligand. The resulting complexes were tested against common fungal pathogens, showing promising antifungal activity that could lead to new antifungal agents.

Wirkmechanismus

The mechanism of action of 2-Hydroxy-2’-methoxyacetophenone involves its interaction with various molecular targets and pathways. It is known to inhibit NADPH oxidase, which plays a role in the production of reactive oxygen species . Additionally, it has been shown to scavenge non-radical oxidant species, contributing to its antioxidant properties .

Vergleich Mit ähnlichen Verbindungen

2-Hydroxy-2’-methoxyacetophenone can be compared with other similar compounds, such as:

4-Hydroxy-3-methoxyacetophenone (acetovanillone):

2,4-Dihydroxyacetophenone: This compound has additional hydroxyl groups, which may enhance its biological activity.

The uniqueness of 2-Hydroxy-2’-methoxyacetophenone lies in its specific combination of hydroxyl and methoxy groups, which contribute to its distinct chemical and biological properties .

Biologische Aktivität

2-Hydroxy-2'-methoxyacetophenone, also known as acetophenone derivatives, is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H10O3. It features a hydroxyl group (-OH) and a methoxy group (-OCH3) attached to the acetophenone structure, which contributes to its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Pathogen | MIC (µg/mL) |

|---|---|

| Candida albicans | 50-100 |

| Escherichia coli | 30-80 |

| Staphylococcus aureus | 40-90 |

The compound exhibits fungistatic activity, which inhibits the growth of fungi without killing them outright .

Anticancer Activity

The anticancer properties of this compound have been explored in various cancer cell lines. In vitro studies showed varying degrees of antiproliferative effects:

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 (liver cancer) | 15 |

| Caco-2 (colon cancer) | 20 |

| MG63 (osteosarcoma) | 25 |

The compound's mechanism involves inducing apoptosis and inhibiting cell cycle progression in cancer cells .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays. The results indicate a strong ability to scavenge free radicals:

| Assay | EC50 (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 45 |

| ABTS Radical Scavenging | 55 |

These findings suggest that the compound may protect cells from oxidative stress, contributing to its potential therapeutic applications .

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The hydroxyl and methoxy groups enhance its reactivity, allowing it to form hydrogen bonds with enzymes or receptors involved in critical biological pathways. This interaction can modulate enzymatic activity and influence cellular signaling pathways, leading to the observed biological effects .

Study on Antimicrobial Effects

A study published in Frontiers in Microbiology evaluated the antimicrobial activity of several acetophenone derivatives, including this compound. The results indicated significant inhibition against Candida albicans, with MIC values ranging from 37 to 124 µg/mL across different derivatives tested .

Study on Anticancer Properties

Research conducted on the antiproliferative effects of this compound revealed that it significantly inhibited the growth of HepG2 cells at concentrations as low as 15 µM. The study highlighted the potential for developing new anticancer therapies based on this compound's structure .

Eigenschaften

IUPAC Name |

2-hydroxy-1-(2-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-12-9-5-3-2-4-7(9)8(11)6-10/h2-5,10H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUHXADCMYFAQEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30464010 | |

| Record name | 2-HYDROXY-2'-METHOXYACETOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30464010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

224321-19-1 | |

| Record name | 2-HYDROXY-2'-METHOXYACETOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30464010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.